Benzofuran, 5-bromo-2,3-diphenyl-

Organic Synthesis Medicinal Chemistry Cross-Coupling

Benzofuran, 5-bromo-2,3-diphenyl- is a halogenated heteroaromatic compound belonging to the 2,3-diphenylbenzofuran class, distinguished by a bromine substituent at the 5-position of the benzofuran core. Its molecular formula is C20H13BrO, with a molecular weight of approximately 349.2 g/mol.

Molecular Formula C20H13BrO
Molecular Weight 349.2 g/mol
CAS No. 55082-66-1
Cat. No. B12932347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran, 5-bromo-2,3-diphenyl-
CAS55082-66-1
Molecular FormulaC20H13BrO
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C20H13BrO/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13H
InChIKeyPZNHHDYCGUOEAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzofuran, 5-Bromo-2,3-Diphenyl- (CAS 55082-66-1): Key Characteristics for Research Sourcing


Benzofuran, 5-bromo-2,3-diphenyl- is a halogenated heteroaromatic compound belonging to the 2,3-diphenylbenzofuran class, distinguished by a bromine substituent at the 5-position of the benzofuran core. Its molecular formula is C20H13BrO, with a molecular weight of approximately 349.2 g/mol . The compound features a planar benzofuran scaffold with two phenyl rings at positions 2 and 3, and the bromine atom introduces both steric bulk and a heavy atom effect, modulating physicochemical and biological properties compared to non-halogenated analogs. It is primarily utilized in organic synthesis and medicinal chemistry research, serving as a key intermediate for further functionalization or as a candidate in biological screening programs.

Why Unsubstituted or Differently Substituted 2,3-Diphenylbenzofurans Cannot Replace the 5-Bromo Derivative


The 5-bromo substituent in Benzofuran, 5-bromo-2,3-diphenyl- fundamentally alters the compound's electronic structure, lipophilicity, and reactivity profile, rendering non-halogenated or alternatively substituted 2,3-diphenylbenzofurans non-interchangeable in research applications. While the parent 2,3-diphenylbenzofuran (CAS 13054-95-0) exhibits baseline antimicrobial and mitochondrial effects, the introduction of bromine significantly increases lipophilicity (computed XLogP ~6.3 ) and enables distinct synthetic transformations, such as cross-coupling reactions, that are inaccessible to unsubstituted analogs. Furthermore, structure-activity relationship (SAR) studies on benzofuran derivatives indicate that halogen substitution, particularly with bromine, can selectively enhance cytotoxicity against cancer cell lines while modulating normal cell toxicity [1]. Therefore, substituting this compound with a non-brominated or differently substituted analog would compromise both synthetic versatility and biological activity profiles.

Quantitative Differentiation of Benzofuran, 5-Bromo-2,3-Diphenyl- Against Structural Analogs


5-Bromo Substitution Enables Site-Specific Functionalization via Cross-Coupling

The bromine atom at the 5-position serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which are not feasible with the non-halogenated parent compound, 2,3-diphenylbenzofuran. This allows for the modular installation of diverse aryl, heteroaryl, or amine groups at this position. The compound is synthesized via direct bromination of 2,3-diphenylbenzofuran using bromine or N-bromosuccinimide [1]. In contrast, the parent 2,3-diphenylbenzofuran lacks a reactive halogen, limiting its utility to electrophilic aromatic substitution at less predictable positions (e.g., 5- and 6-positions) [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Enhanced Lipophilicity (cLogP) Compared to Parent Scaffold

The presence of the bromine atom substantially increases the compound's lipophilicity relative to the non-halogenated parent. The computed XLogP for 5-bromo-2,3-diphenylbenzofuran is 6.3 , indicating high lipophilicity. While an exact experimental logP for the parent 2,3-diphenylbenzofuran is not widely reported, its calculated logP is expected to be significantly lower (estimated ~5.5-5.8 based on similar aromatic systems lacking a halogen). This difference of ~0.5-0.8 log units translates to a nearly 3-6 fold increase in partition coefficient, impacting membrane permeability and bioavailability.

Drug Design ADME Physicochemical Properties

Halogen Substitution Modulates Cytotoxicity Profile in Cancer Cell Lines

Structure-activity relationship (SAR) analysis of benzofuran derivatives has demonstrated that the introduction of bromine, particularly when attached to a methyl or acetyl group on the benzofuran system, increases cytotoxicity in both normal and cancer cells [1]. While direct cytotoxicity data for 5-bromo-2,3-diphenylbenzofuran against specific cell lines is not available in the primary literature, the study by Napiórkowska et al. (2019) on related brominated benzofurans shows that halogenation is a key determinant of cytotoxic potency. In that study, five brominated compounds (1c, 1e, 2d, 3a, 3d) exhibited significant cytotoxic activity against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma) cell lines, with selectivity for cancer cells over normal HUVEC cells [1]. This class-level evidence supports the expectation that the 5-bromo substitution in the target compound will confer a distinct cytotoxicity profile compared to non-halogenated analogs.

Anticancer Cytotoxicity SAR

Heavy Atom Effect Modulates Fluorescence Properties

The nature and position of substituents on the 2,3-diphenylbenzofuran core significantly affect the position and intensity of the emission band in fluorescence spectra [1]. The bromine atom at the 5-position introduces a heavy atom effect, which can enhance intersystem crossing and alter the fluorescence quantum yield and lifetime compared to the parent 2,3-diphenylbenzofuran. While specific quantitative data (e.g., quantum yield, Stokes shift) for 5-bromo-2,3-diphenylbenzofuran is not available in the open literature, class-level studies on 2,3-diphenylbenzo[b]furan derivatives (compounds 1-16) demonstrate that substituents, particularly those extending the conjugated system, modulate fluorescence emission [1]. The bromine atom is expected to quench fluorescence to some extent while potentially enhancing phosphorescence, a property that can be exploited in photophysical applications.

Fluorescence Spectroscopy Photophysics Material Science

Optimal Use Cases for Benzofuran, 5-Bromo-2,3-Diphenyl- in R&D and Industrial Settings


Precursor for Diversified Benzofuran Libraries via Cross-Coupling

The reactive C-Br bond at the 5-position makes this compound an ideal building block for generating focused libraries of benzofuran derivatives via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. Researchers can rapidly introduce diverse aryl, heteroaryl, or amine functionalities to probe structure-activity relationships (SAR) in medicinal chemistry programs targeting anticancer, antimicrobial, or other therapeutic areas. This modular approach is not feasible with the non-brominated parent compound.

Reference Compound for Halogen Effects in Cytotoxicity Screening

Given the established role of bromine substitution in modulating cytotoxicity and cancer cell selectivity in benzofuran derivatives [1], 5-bromo-2,3-diphenylbenzofuran serves as a valuable reference compound in panels designed to assess the impact of halogenation on anticancer activity. It can be used alongside its non-halogenated parent (2,3-diphenylbenzofuran) and other halogenated analogs to delineate structure-toxicity relationships.

Probe for Studying Heavy Atom Effects on Photophysical Properties

The presence of a bromine atom introduces a heavy atom effect that is known to influence the fluorescence and phosphorescence properties of 2,3-diphenylbenzofuran derivatives [1]. This compound can be employed as a model system in photophysical studies to investigate intersystem crossing rates, triplet state lifetimes, and the impact of halogen substitution on excited-state dynamics, with potential implications for the design of organic light-emitting diodes (OLEDs) or fluorescent sensors.

Intermediate in the Synthesis of Bioactive Heterocycles

5-Bromo-2,3-diphenylbenzofuran can be hydrolyzed and oxidized to yield 2-hydroxy-5-bromobenzophenone [1], a key intermediate for the synthesis of various heterocyclic systems, including furoquinolines and other fused ring structures with reported biological activities. This provides a route to more complex molecular architectures of interest in drug discovery.

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